molecular formula C8H6O2 B14642934 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione CAS No. 54251-47-7

Bicyclo[4.2.0]octa-3,7-diene-2,5-dione

Cat. No.: B14642934
CAS No.: 54251-47-7
M. Wt: 134.13 g/mol
InChI Key: ZWSJOIUWKUSEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.2.0]octa-3,7-diene-2,5-dione is an organic compound with the molecular formula C8H6O2 and is characterized by its fused bicyclic structure incorporating two ketone groups . This structure serves as a valuable synthon and core model in advanced organic synthesis and natural product research. Researchers value this bicyclo[4.2.0]octene core for its potential in constructing complex molecular architectures. Of significant interest is its relationship to a class of bioactive marine natural products known as plakortinic acids, which are polyketide endoperoxides isolated from marine sponges . These natural compounds, which share the bicyclo[4.2.0]octene functionality, are the subject of ongoing pharmacological investigations due to their promising biological activities. The structural motif is also a key intermediate in synthetic pathways, potentially leading to novel tricyclic systems and other complex molecules . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

CAS No.

54251-47-7

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

bicyclo[4.2.0]octa-3,7-diene-2,5-dione

InChI

InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H

InChI Key

ZWSJOIUWKUSEAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octa-3,7-diene-2,5-dione can be synthesized through a series of reactions. One common method involves a Diels-Alder reaction with butadiene, followed by bromination with N-bromosuccinimide (NBS) and subsequent dehydrobromination with triethylamine . Another method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .

Industrial Production Methods

Industrial production methods for bicyclo[4.2.0]octa-3,7-diene-2,5-dione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-3,7-diene-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of bicyclo[4.2.0]octa-3,7-diene-2,5-dione include N-bromosuccinimide (NBS) for bromination and triethylamine for dehydrobromination . The compound can also undergo thermal rearrangement at high temperatures (e.g., 500°C) to form different products .

Major Products Formed

One notable product formed from the thermal rearrangement of bicyclo[4.2.0]octa-3,7-diene-2,5-dione is 5-hydroxyacenaphthenone . Other products depend on the specific reactions and conditions applied.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione involves its ability to undergo various chemical transformations. For example, the Diels-Alder reaction with butadiene forms a bicyclic structure, which can then be modified through bromination and dehydrobromination . The compound’s reactivity is influenced by its strained bicyclic structure, which makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Bicyclo[2.2.2]octa-2,5-diene

  • Molecular Formula : C₈H₁₀ (vs. C₈H₈O₂ for the target compound).
  • Key Differences :
    • Lacks ketone functional groups, resulting in lower polarity and reactivity toward nucleophiles.
    • Synthesized via Cope elimination of γ-oxide derivatives, with configurational purity challenges (e.g., tricyclo[3.2.1.0²,⁷]oct-3-ene byproduct formation) .
    • Applications: Primarily studied for strain-driven elimination reactions rather than cycloadditions.

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione (CAS 6383-11-5)

  • Molecular Formula : C₈H₆O₂ (vs. C₈H₈O₂).
  • Key Differences: Contains a triene system (positions 1,3,5) and diketones at positions 7 and 6. Higher electron deficiency due to conjugated triene and ketones. Physical Properties: Ionization energy (IE) = 9.23 eV; logP = 0.436, indicating moderate hydrophobicity . Applications: Potential photochemical reactivity but less studied compared to the target compound.

Bicyclo[3.3.0]octa-2,7-diene (CAS 41164-14-1)

  • Molecular Formula : C₈H₁₀ (vs. C₈H₈O₂).
  • Key Differences: No ketone groups; a simpler hydrocarbon bicyclic system. Thermochemical Data: Hydrogenation to C₈H₁₄ releases ΔrH° = -227 ± 2 kJ/mol, reflecting significant ring strain . Reactivity: Primarily undergoes strain-relief reactions (e.g., hydrogenation) rather than cycloadditions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione C₈H₈O₂ 136.15 Dienes, diketones [2+2] Cycloadditions, solvolysis
Bicyclo[2.2.2]octa-2,5-diene C₈H₁₀ 106.17 Dienes Strain-driven eliminations
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione C₈H₆O₂ 134.13 Trienes, diketones Photochemical studies
Bicyclo[3.3.0]octa-2,7-diene C₈H₁₀ 106.17 Dienes Hydrogenation, strain relief

Key Research Findings

  • Synthesis: The target compound is synthesized via alkyne-quinone [2+2] photocycloaddition, contrasting with the Cope elimination route for bicyclo[2.2.2] systems .
  • Reactivity: The diketone groups in Bicyclo[4.2.0]octa-3,7-diene-2,5-dione enable solvolytic rearrangements (e.g., methanolysis to 1-methoxy derivatives), a feature absent in non-ketone analogs .
  • Stability : The bicyclo[4.2.0] framework exhibits moderate strain compared to bicyclo[3.3.0] systems, as evidenced by divergent hydrogenation thermodynamics .

Q & A

Q. What are the primary synthetic routes for bicyclo[4.2.0]octa-3,7-diene-2,5-dione, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via photochemical [2+2] cycloaddition of alkenes or alkynes with cyclic diketone precursors. Key parameters for optimization include:

  • Light source wavelength and intensity : UV light (e.g., 254 nm) is critical for initiating the cycloaddition. Adjusting irradiation time minimizes side reactions like polymerization .
  • Solvent selection : Non-polar solvents (e.g., hexane) enhance regioselectivity, while polar aprotic solvents (e.g., acetonitrile) may improve reaction rates.
  • Post-reduction steps : Zinc reduction in aqueous acetic acid efficiently removes protecting groups or stabilizes intermediates. Recovery of acetic acid via distillation improves cost-effectiveness .

Q. Which spectroscopic techniques are essential for characterizing bicyclo[4.2.0]octa-3,7-diene-2,5-dione?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ring strain and ketone positions. Coupling constants in the bicyclic system reveal spatial arrangement (e.g., bridgehead protons) .
  • IR spectroscopy : Strong absorption bands near 1700–1750 cm1^{-1} confirm diketone functionality.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C8_8H8_8O2_2) and fragmentation patterns .

Q. How can researchers ensure purity during large-scale synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-dione?

Answer:

  • Chromatographic purification : Flash column chromatography with silica gel and ethyl acetate/hexane gradients resolves cycloadducts from polymeric byproducts.
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals .

Advanced Research Questions

Q. What stereoselectivity challenges arise in synthesizing bicyclo[4.2.0]octane-diones, and how can they be addressed?

Answer:

  • Challenge : Photochemical [2+2] cycloadditions often lack stereocontrol, leading to mixtures of endo/exo isomers. For example, analogous bicyclo[2.2.2]octane systems exhibit polymerization due to radical intermediates .
  • Solutions :
    • Diastereoselective 1,4-addition : Pre-organize substrates using chiral auxiliaries or Lewis acids (e.g., TiCl4_4) to direct ketone positioning .
    • Enzymatic reduction : Genetically engineered Saccharomyces cerevisiae strains selectively reduce diketones to mono-alcohols, preserving stereochemistry .

Q. How does ring strain influence the reactivity of bicyclo[4.2.0]octa-3,7-diene-2,5-dione compared to less strained analogs?

Answer:

  • Thermodynamic instability : The bicyclo[4.2.0] framework introduces ~30–40 kcal/mol strain energy (estimated via DFT), increasing susceptibility to ring-opening reactions.
  • Reactivity : Strain enhances electrophilicity of ketones, facilitating nucleophilic additions (e.g., Grignard reagents). Comparatively, bicyclo[2.2.2]octane-diones exhibit lower reactivity due to reduced strain .

Q. How can computational methods predict bicyclo[4.2.0]octa-3,7-diene-2,5-dione’s stability and reaction pathways?

Answer:

  • DFT calculations : Model transition states of [2+2] cycloadditions to identify kinetically favored pathways. For example, bond dissociation energies (BDEs) predict regioselectivity in alkene additions .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories, aiding solvent selection for experimental protocols .

Q. What strategies resolve contradictions in reported yields for photochemical vs. enzymatic synthesis methods?

Answer:

  • Parameter standardization : Compare light intensity (e.g., μmol·s1^{-1}·m2^{-2}), enzyme activity (e.g., units/mg protein), and substrate concentrations.
  • Byproduct analysis : GC-MS or HPLC identifies side products (e.g., polymers in photochemical routes or over-reduced alcohols in enzymatic methods) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare the efficiency of chemical and biocatalytic synthesis?

Answer:

  • Controlled variables : Use identical substrates, temperatures (25–30°C), and reaction times.
  • Metrics :
    • Turnover frequency (TOF) : Measure mol product per mol catalyst per hour.
    • Enantiomeric excess (ee) : Chiral HPLC quantifies stereoselectivity in enzymatic vs. chemical routes .

Q. What methodologies validate the ecological impact of bicyclo[4.2.0]octa-3,7-diene-2,5-dione in laboratory waste streams?

Answer:

  • Toxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute aquatic toxicity (EC50_{50}).
  • Biodegradation studies : Monitor BOD5_5 (biological oxygen demand over 5 days) to evaluate persistence .

Tables

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Stereoselectivity (ee)Key Limitations
Photochemical [2+2]60–85Low (<20%)Polymerization side reactions
Enzymatic reduction70–90High (>90%)Substrate specificity
Diels-Alder cyclization40–65Moderate (50–70%)Requires strained dienes

Q. Table 2: Thermodynamic Properties of Bicyclic Diones

CompoundΔHf_f^\circ (kJ/mol)Strain Energy (kJ/mol)
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione~120 (estimated)~35 (estimated)
Bicyclo[2.2.2]octane-2,5-dione-146.9~20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.